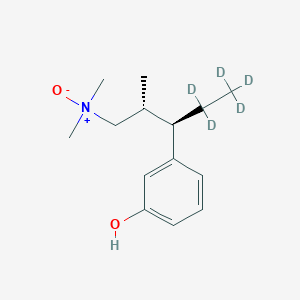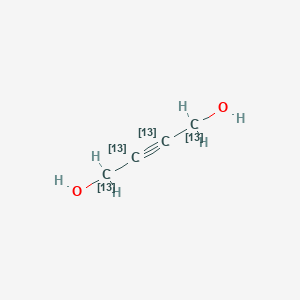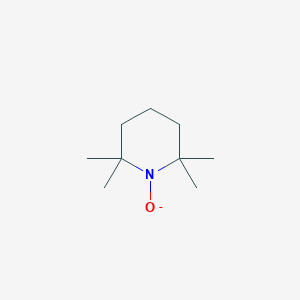![molecular formula C21H26N4O2 B13404211 2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a piperazinylmethyl group attached to an imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate imidazo[1,2-a]pyridine derivative. This intermediate is then subjected to further reactions, such as alkylation with methyl iodide and subsequent reaction with piperazine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents but share some chemical reactivity.
Piperazine derivatives: Compounds containing a piperazine ring, which can have various biological activities.
Uniqueness
2-(3,4-DIMETHOXY-PHENYL)-6-METHYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C21H26N4O2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-6-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26N4O2/c1-15-4-7-20-23-21(16-5-6-18(26-2)19(12-16)27-3)17(25(20)13-15)14-24-10-8-22-9-11-24/h4-7,12-13,22H,8-11,14H2,1-3H3 |
Clave InChI |
UWEUOKAKVWTVCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC(=C(C=C4)OC)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)






![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
